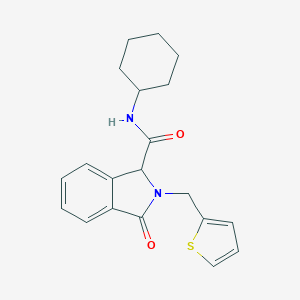![molecular formula C20H17N5O2S2 B293180 2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.
Scientific Research Applications
2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and fungal infections. It has also been studied for its potential as an anti-inflammatory and antioxidant agent.
Mechanism of Action
The mechanism of action of 2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. This compound has also been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Future Directions
There are several future directions for the research and development of 2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone. One of the directions is to further investigate its potential as an anti-inflammatory and antioxidant agent. Another direction is to study its potential as an antiviral agent. Additionally, the development of new derivatives of this compound with improved properties is an area of future research. Overall, the potential applications of this compound in the field of medicinal chemistry make it a promising area of research for the future.
Synthesis Methods
The synthesis of 2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone involves the reaction of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-(chloromethyl)-1,3,4-oxadiazole in the presence of a base. The resulting intermediate is then reacted with 1-phenylethanone to yield the final product. This method has been optimized to produce a high yield of the desired compound.
properties
Molecular Formula |
C20H17N5O2S2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[[5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C20H17N5O2S2/c1-25-18(15-10-6-3-7-11-15)22-23-19(25)28-13-17-21-24-20(27-17)29-12-16(26)14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
InChI Key |
CUMQSMRATKLBTQ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC2=NN=C(O2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1C(=NN=C1SCC2=NN=C(O2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-methyl-6-phenylnicotinonitrile](/img/structure/B293097.png)

![2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293100.png)
![7-methyl-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293102.png)
![Benzaldehyde (5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293103.png)
![2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293105.png)
![1-({4-allyl-5-[3-amino-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetone](/img/structure/B293106.png)
![{[5-(2-{5-[(cyanomethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B293109.png)
![3-{[(4-Phenyl-1-piperazinyl)methylene]amino}[1,3]thiazolo[3,2-a]benzimidazole-2-carbonitrile](/img/structure/B293110.png)
![5-[2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293111.png)
![N-benzyl-2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B293112.png)
![2-(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B293113.png)
![ethyl (8-oxo-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetate](/img/structure/B293116.png)
